

Physical and chemical properties of 3-Bromo-4-fluorobenzotrifluoride

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Compound of Interest

Compound Name: 3-Bromo-4-fluorobenzotrifluoride

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An In-Depth Technical Guide to **3-Bromo-4-fluorobenzotrifluoride**: Properties, Reactivity, and Applications

Introduction

3-Bromo-4-fluorobenzotrifluoride is a halogenated aromatic compound of significant interest in modern organic chemistry.^[1] Its molecular architecture, featuring a trifluoromethyl group, a bromine atom, and a fluorine atom on a benzene ring, establishes it as a versatile and critical building block for synthesizing complex molecules.^[1] The unique interplay of its functional groups imparts desirable electronic properties, reactivity, and metabolic stability, making it an invaluable intermediate in the development of pharmaceuticals, advanced agrochemicals, and specialty materials.^{[1][2]} This guide provides an in-depth exploration of the physical and chemical properties of **3-Bromo-4-fluorobenzotrifluoride**, offering field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Molecular Structure

The unambiguous identification of a chemical entity is foundational for reproducible research.

3-Bromo-4-fluorobenzotrifluoride is known by several synonyms, and its identity is definitively established by its CAS Registry Number and structural identifiers.

| Identifier | Value | Source(s) |
|---------------------|--|--------------|
| CAS Registry Number | 68322-84-9 | [2][3][4] |
| Molecular Formula | C ₇ H ₃ BrF ₄ | [2][3][4][5] |
| Molecular Weight | 243.00 g/mol | [2][3][4][5] |
| IUPAC Name | 2-bromo-1-fluoro-4-(trifluoromethyl)benzene | [5] |
| Common Synonyms | 3-Bromo- α,α,α -tetrafluorotoluene, 2-Bromo-1-fluoro-4-(trifluoromethyl)benzene | [2] |
| InChI Key | RZJOIMPUMMQKFR-UHFFFAOYSA-N | [1][5] |
| SMILES String | <chem>Fc1ccc(cc1Br)C(F)(F)F</chem> | |

The structure is characterized by a benzene ring substituted at position 1 with a trifluoromethyl group (-CF₃), at position 3 with a bromine atom (-Br), and at position 4 with a fluorine atom (-F). This specific substitution pattern is crucial to its synthetic utility.[1]

Physical and Spectroscopic Properties

The physical state and properties of a compound dictate its handling, storage, and reaction conditions. **3-Bromo-4-fluorobenzotrifluoride** is typically a colorless to light yellow or orange clear liquid at room temperature.[2][6][7]

| Property | Value | Source(s) |
|---------------------------------------|---|-----------|
| Appearance | Colorless to light orange to yellow clear liquid | [2] |
| Boiling Point | 148-149 °C (lit.) | [7] |
| 60 °C at 35 mmHg | [2] | |
| Density | 1.706 g/mL at 25 °C (lit.) | [7] |
| 1.72 g/mL | [2] | |
| Refractive Index (n _{20/D}) | 1.459 (lit.) | [7] |
| 1.46 | [2] | |
| Flash Point | 71.7 °C (161.1 °F) - closed cup | |
| Solubility | Poorly soluble in water, but soluble in some organic solvents.[6] | |

Spectroscopic Data

Spectroscopic analysis confirms the molecular structure of **3-Bromo-4-fluorobenzotrifluoride**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ¹⁹F NMR are used to elucidate the structure. ¹⁹F NMR is particularly informative, providing clear signals for the distinct fluorine environments in the trifluoromethyl group and on the aromatic ring.[1]
- Infrared (IR) Spectroscopy: The IR spectrum reveals characteristic absorption bands for C-F, C-Br, and C-H bonds, as well as aromatic ring vibrations.[8][9]
- Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound.[5][8]

Chemical Properties and Reactivity

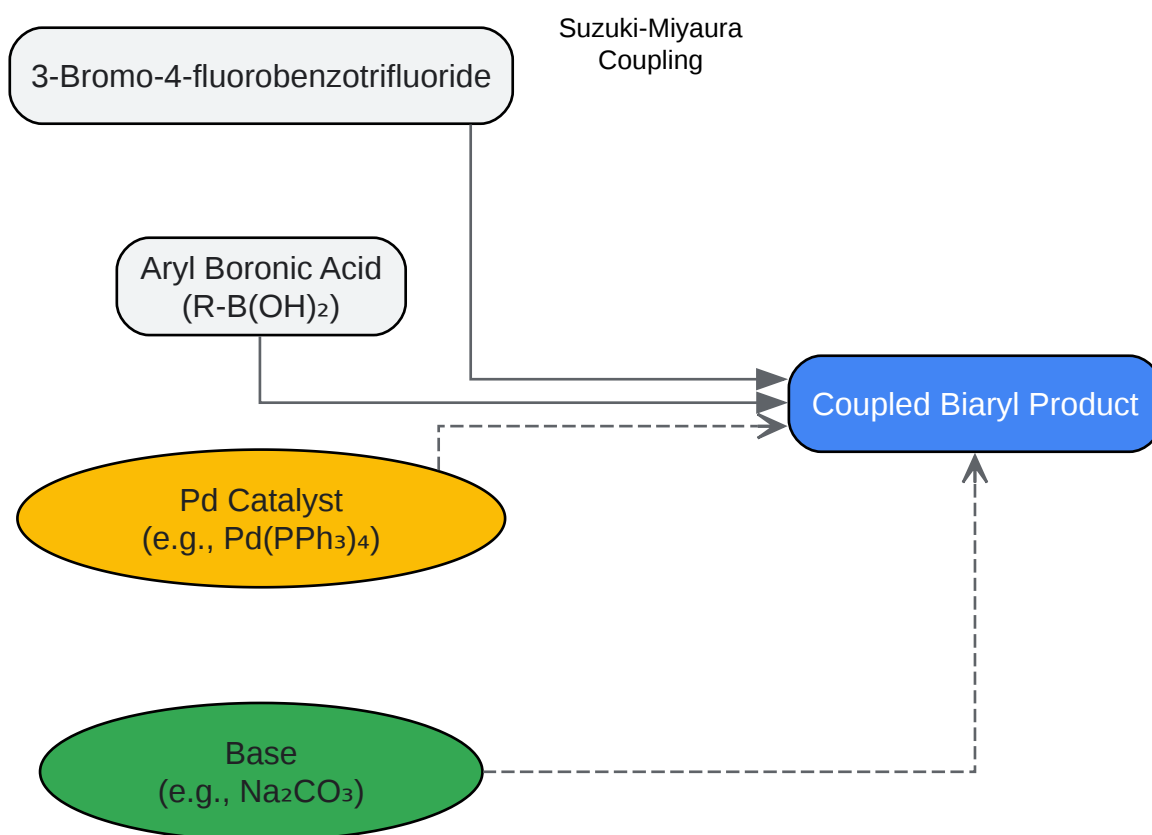
The synthetic versatility of **3-Bromo-4-fluorobenzotrifluoride** stems from the distinct reactivity imparted by its substituents.

Influence of Substituents

- **Trifluoromethyl (-CF₃) Group:** As a potent electron-withdrawing group, the -CF₃ group deactivates the aromatic ring towards electrophilic substitution.^[1] However, it significantly enhances the molecule's metabolic stability and lipophilicity, which are highly desirable properties in drug design.^[1]
- **Bromine (-Br) Atom:** The bromine atom at the 3-position is the primary reactive site and serves as a versatile synthetic handle.^[1] It is an excellent leaving group in various cross-coupling reactions.^{[1][6]}
- **Fluorine (-F) Atom:** The fluorine atom also influences the electronic landscape of the aromatic ring.^[1]

Key Reactions

- **Palladium-Catalyzed Cross-Coupling Reactions:** The bromine atom readily participates in reactions that form new carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which links aromatic rings, is a prime example of its utility in constructing complex molecular architectures from simpler precursors.^[1]



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Caption: Suzuki-Miyaura cross-coupling reaction workflow.

- **Oxidation Reactions:** The trifluoromethyl group is stable under many oxidative conditions, allowing for selective reactions at other positions.[1] For instance, oxidation with a strong agent like potassium permanganate can yield 3-bromo-4-fluorobenzoic acid.[1]
- **Electrophilic Aromatic Substitution:** While the ring is deactivated by the electron-withdrawing groups, electrophilic substitution can still occur, although it requires harsher conditions than for activated benzene rings.[1]

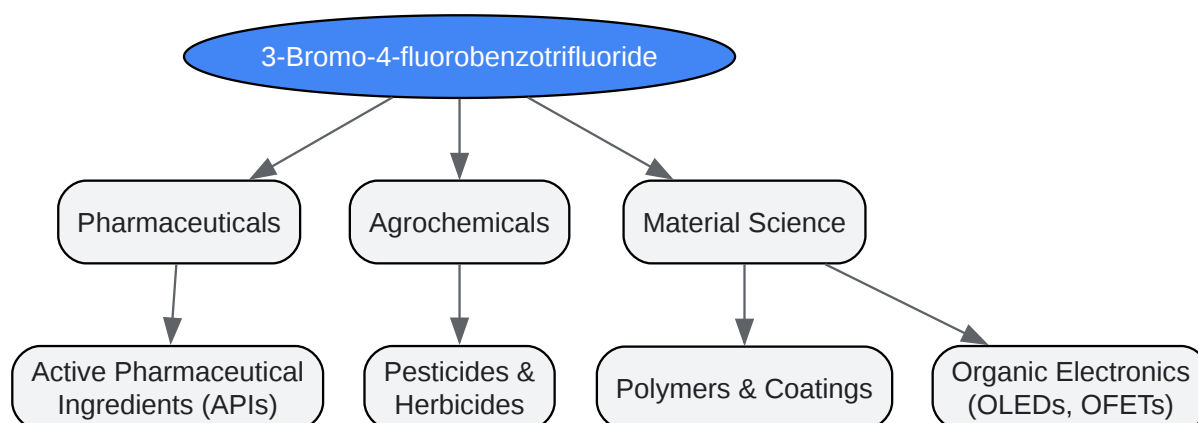
Applications in Research and Development

The unique properties of **3-Bromo-4-fluorobenzotrifluoride** make it a key intermediate in several high-value sectors.[2]

- **Pharmaceutical Development:** It serves as a crucial building block for synthesizing active pharmaceutical ingredients (APIs).[2][10] The incorporation of the trifluoromethyl group can

enhance a drug candidate's biological activity, metabolic stability, and ability to cross cellular membranes.[1]

- **Agrochemical Formulations:** It is used in the creation of advanced pesticides and herbicides. [1][2] The trifluoromethyl group often enhances the biological efficacy of these crop protection agents.[1]
- **Material Science:** In materials science, this compound is an intermediate for specialty materials, including high-performance polymers and coatings that require enhanced thermal stability and chemical resistance.[1][2] It is also used in the development of organic semiconductors and dielectrics for applications like OLEDs and OFETs.[1]



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Caption: Key application areas for **3-Bromo-4-fluorobenzotrifluoride**.

Synthesis Protocol: Electrophilic Bromination

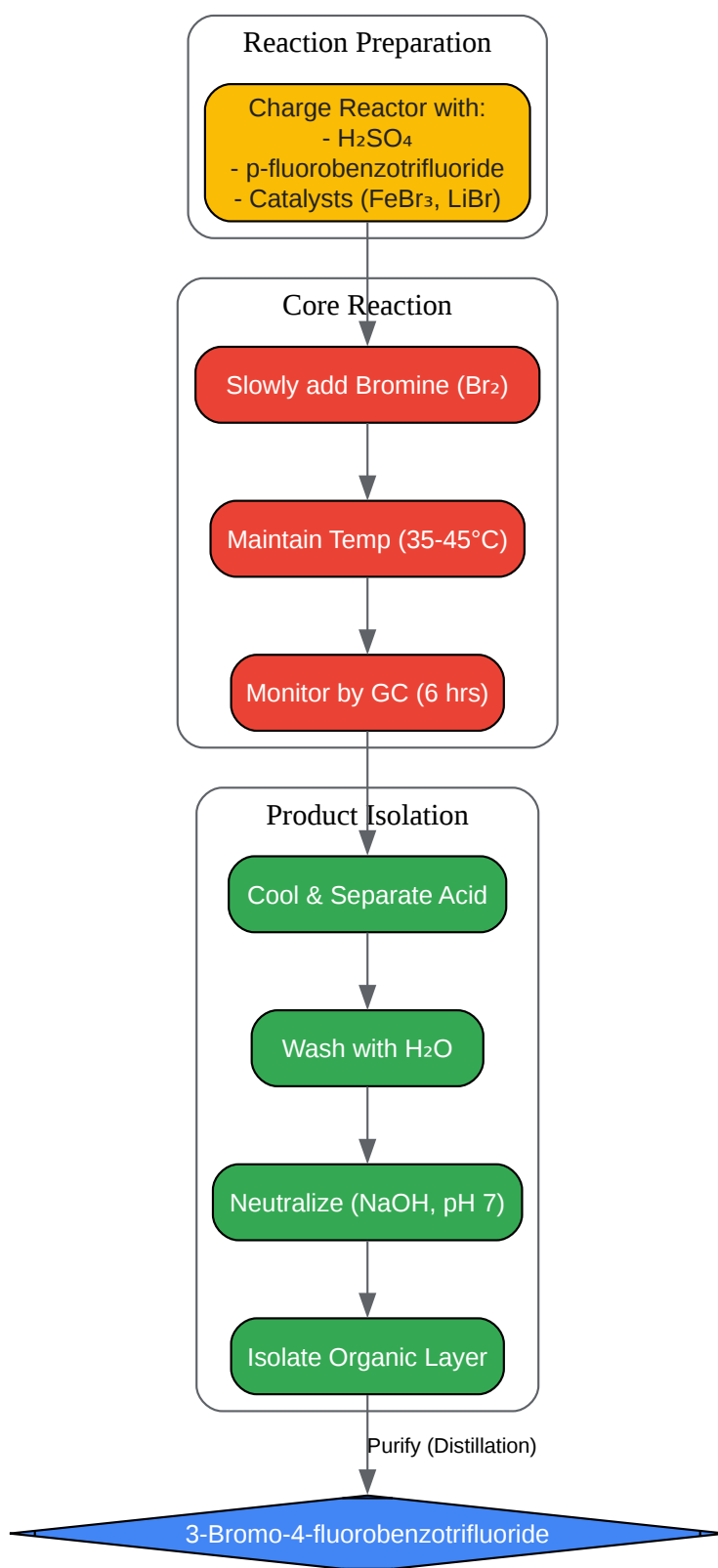
A primary method for synthesizing **3-Bromo-4-fluorobenzotrifluoride** is the direct electrophilic aromatic substitution of p-fluorobenzotrifluoride.[1] The following protocol is based on established methodologies.[7]

Causality: The reaction requires a Lewis acid catalyst (e.g., ferric bromide) to polarize the diatomic bromine molecule, making it a stronger electrophile (Br^+). The π -electron system of the p-fluorobenzotrifluoride ring then attacks the electrophilic bromine, forming a resonance-

stabilized carbocation intermediate (sigma complex), which subsequently loses a proton to restore aromaticity.^[1]

Step-by-Step Methodology

- **Reactor Setup:** In a suitable three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, charge concentrated sulfuric acid, p-fluorobenzotrifluoride, lithium bromide, ferric bromide, and a phase-transfer catalyst like tetrabutylammonium bromide.^[7]
- **Bromine Addition:** While maintaining the temperature between 35-45 °C, slowly add bromine to the reaction mixture.^[7]
- **Reaction Monitoring:** Allow the reaction to proceed for approximately 6 hours, monitoring the consumption of the starting material (p-fluorobenzotrifluoride) by Gas Chromatography (GC).^[7]
- **Work-up:** Once the reaction is complete, cool the mixture to below 30 °C and transfer it to a separation funnel. Allow the layers to separate and remove the lower acid layer.^[7]
- **Neutralization:** Wash the organic (crude product) layer with water. Then, carefully neutralize it by adding a 10% sodium hydroxide solution dropwise until the pH reaches 7.^[7]
- **Isolation:** Separate the organic layer, which contains the final product, **3-Bromo-4-fluorobenzotrifluoride**.^[7] Further purification can be achieved through distillation.



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Caption: Workflow for the synthesis of **3-Bromo-4-fluorobenzotrifluoride**.

Safety, Handling, and Storage

Proper handling of **3-Bromo-4-fluorobenzotrifluoride** is essential due to its hazardous properties.

GHS Hazard Information[7][14]

| Hazard Class | Hazard Statement |
|-------------------------------|--|
| Flammable Liquids | H226/H227: Flammable liquid and vapor / Combustible liquid |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
| Respiratory Irritation | H335: May cause respiratory irritation |

Handling and Storage Recommendations

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[11][12] Use a multi-purpose combination respirator cartridge where inhalation risk exists.
- Ventilation: Handle in a well-ventilated place.[11]
- Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources.[11] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.
- Storage: Store in a cool, well-ventilated place.[2][11] Keep the container tightly closed in a dry environment.[11] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[11] Recommended storage temperature is between 2 - 8 °C.[2]

Conclusion

3-Bromo-4-fluorobenzotrifluoride is a strategically important chemical intermediate whose value is derived from the synergistic effects of its bromo, fluoro, and trifluoromethyl substituents. Its well-defined reactivity, particularly in cross-coupling reactions, provides a reliable platform for the synthesis of novel compounds. A thorough understanding of its physical properties, chemical behavior, and safety protocols, as detailed in this guide, is crucial for

leveraging its full potential in pharmaceutical, agrochemical, and material science research and development.

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